Cas no 1554080-81-7 (3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine)

3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine is a versatile organic compound with notable chemical properties. It features a difluorinated alkyl chain and an imidazolyl group, which confer enhanced stability and reactivity. This compound is particularly useful in organic synthesis due to its potential for forming diverse C-N bonds, making it a valuable intermediate in pharmaceutical and agrochemical applications.
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine structure
1554080-81-7 structure
Product name:3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
CAS No:1554080-81-7
MF:C7H11F2N3
MW:175.179147958755
CID:6064078
PubChem ID:83856334

3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
    • EN300-1929211
    • 1554080-81-7
    • Inchi: 1S/C7H11F2N3/c1-12-5-4-11-6(12)7(8,9)2-3-10/h4-5H,2-3,10H2,1H3
    • InChI Key: UQMSYADZBMBZGY-UHFFFAOYSA-N
    • SMILES: FC(C1=NC=CN1C)(CCN)F

Computed Properties

  • Exact Mass: 175.09210369g/mol
  • Monoisotopic Mass: 175.09210369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 43.8Ų

3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1929211-1.0g
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1554080-81-7
1g
$1844.0 2023-06-02
Enamine
EN300-1929211-2.5g
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1554080-81-7
2.5g
$3611.0 2023-09-17
Enamine
EN300-1929211-5.0g
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1554080-81-7
5g
$5345.0 2023-06-02
Enamine
EN300-1929211-0.25g
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1554080-81-7
0.25g
$1696.0 2023-09-17
Enamine
EN300-1929211-0.1g
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1554080-81-7
0.1g
$1623.0 2023-09-17
Enamine
EN300-1929211-0.05g
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1554080-81-7
0.05g
$1549.0 2023-09-17
Enamine
EN300-1929211-10g
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1554080-81-7
10g
$7927.0 2023-09-17
Enamine
EN300-1929211-10.0g
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1554080-81-7
10g
$7927.0 2023-06-02
Enamine
EN300-1929211-0.5g
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1554080-81-7
0.5g
$1770.0 2023-09-17
Enamine
EN300-1929211-5g
3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
1554080-81-7
5g
$5345.0 2023-09-17

3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine Related Literature

Additional information on 3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine

Introduction to 3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine (CAS No. 1554080-81-7)

3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1554080-81-7, represents a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this compound, particularly the presence of difluoro and methylimidazole functional groups, contribute to its unique chemical and pharmacological properties.

The difluoro substitution at the 3-position of the propane backbone introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This modification is often employed in drug design to enhance metabolic stability and improve bioavailability. On the other hand, the methylimidazole moiety serves as a key pharmacophore, known for its ability to interact with various biological targets. The imidazole ring is a common structural motif in many bioactive compounds, including antiviral, antibacterial, and anticancer agents.

Recent advancements in medicinal chemistry have highlighted the importance of 3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine in the development of novel therapeutic agents. Studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, preliminary in vitro studies suggest that it may interfere with the function of enzymes involved in inflammation and oxidative stress pathways. These findings align with the growing interest in targeting such pathways for therapeutic intervention.

The synthesis of 3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine presents unique challenges due to its complex structure. However, modern synthetic methodologies have enabled more efficient and scalable production processes. The introduction of fluorine atoms requires careful control to ensure high selectivity and yield. Techniques such as fluorination reactions and transition-metal-catalyzed cross-coupling reactions are commonly employed to construct the desired framework. These synthetic strategies not only enhance efficiency but also allow for structural modifications to optimize biological activity.

From a pharmacological perspective, the methylimidazole group in 3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine plays a crucial role in determining its interaction with biological targets. Imidazole derivatives are known for their ability to bind to metal ions and aromatic residues in proteins, which is essential for their function as enzyme inhibitors or receptor modulators. The presence of both fluorine atoms and a methyl group further fine-tunes these interactions, potentially leading to improved binding affinity and selectivity.

Current research is exploring the potential applications of 3,3-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine in treating neurological disorders. Preliminary data indicate that this compound may modulate neurotransmitter systems by interacting with specific receptors or ion channels. The ability to influence these systems could make it a valuable candidate for developing treatments for conditions such as epilepsy or neurodegenerative diseases. Further investigation into its pharmacodynamics and safety profile is warranted to validate these hypotheses.

The chemical properties of 3,3-difluoro-3-(1-methyl-1H-imidazol-2-yll)propan-l-amlnne, particularly its solubility and stability under various conditions, are also areas of active study. These properties are critical for determining its formulation as an active pharmaceutical ingredient (API). Optimizing solubility can enhance drug delivery systems, while ensuring stability extends shelf life and improves patient compliance. Advanced techniques such as computational modeling are being utilized to predict and improve these properties before extensive experimental testing.

In conclusion, 33difluorO33(11methyl11Himidazol22yl)propa11anlamine (CAS No 15540808l7) represents a promising compound with significant potential in pharmaceutical applications Its unique structural features offer advantages in terms of metabolic stability bioavailability and target interactions Ongoing research continues to uncover new therapeutic possibilities making it an exciting area for future exploration

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